DODMA (1,2-dioleyloxy-3-dimethylaminopropane, CAS 104162-47-2) is a foundational ionizable cationic lipid extensively utilized in the formulation of lipid nanoparticles (LNPs) and stable nucleic acid lipid particles (SNALPs). Characterized by a tertiary amine headgroup with an apparent pKa of approximately 6.59 and two unsaturated oleyl chains connected via ether linkages, DODMA enables highly efficient encapsulation of polyanionic nucleic acids at acidic pH . Upon neutralization to physiological pH, DODMA-containing LNPs exhibit a near-neutral surface charge, which significantly mitigates the cytotoxicity and rapid systemic clearance typically associated with permanently cationic lipids [1]. Furthermore, its ether-based architecture provides exceptional resistance to chemical hydrolysis, making it a robust choice for formulations requiring extended aqueous shelf-life or serving as a highly stable benchmark in non-viral gene delivery research .
Substituting DODMA with structurally similar lipids fundamentally alters LNP manufacturability, stability, and in vivo performance. Replacing DODMA with permanently charged quaternary amines like DOTAP results in persistently high zeta potentials at physiological pH, leading to severe dose-limiting cytotoxicity, rapid reticuloendothelial system (RES) clearance, and non-specific protein interactions [1]. Conversely, substituting DODMA with its ester-linked ionizable analog, DODAP, introduces a critical vulnerability to ester hydrolysis in aqueous environments, drastically reducing the long-term shelf-life of the formulated LNPs . While next-generation lipids like DLin-MC3-DMA offer enhanced in vivo potency via optimized biodegradability, DODMA’s unique combination of ether-linkage stability and pH-responsive ionization remains indispensable for applications prioritizing formulation durability, stable baseline benchmarking, and resistance to hydrolytic degradation .
DODMA utilizes ether linkages to connect its oleyl chains to the propane backbone, contrasting with the ester linkages found in DODAP. In aqueous LNP formulations, ester bonds are highly susceptible to chemical hydrolysis, particularly under the acidic conditions (pH 4.0) required for nucleic acid encapsulation or during extended storage. The ether linkages in DODMA are chemically inert to these hydrolytic pathways, providing a significantly longer shelf-life for aqueous liposomal dispersions compared to DODAP, which undergoes gradual degradation into single-chain amphiphiles that disrupt LNP integrity .
| Evidence Dimension | Chemical stability against aqueous hydrolysis |
| Target Compound Data | DODMA (ether-linked): Highly resistant to acid/base-catalyzed hydrolysis |
| Comparator Or Baseline | DODAP (ester-linked): Susceptible to ester hydrolysis, reducing shelf-life |
| Quantified Difference | Ether linkages prevent the hydrolytic degradation pathways that limit the aqueous storage of ester-based LNPs. |
| Conditions | Aqueous LNP storage and acidic formulation conditions (pH 4.0) |
Procurement teams targeting long-term storage stability for LNP formulations should select DODMA over DODAP to avoid premature lipid degradation and payload leakage.
Unlike DOTAP, which possesses a permanently charged quaternary ammonium headgroup, DODMA features a tertiary amine with an apparent pKa of ~6.59. This allows DODMA-based LNPs to be formulated with a positive charge at low pH for high siRNA encapsulation efficiency, but transition to a near-neutral zeta potential at physiological pH (7.4)[1]. Comparative studies demonstrate that permanently cationic DOTAP LNPs exhibit highly positive surface charges (+10 to +30 mV at pH 7.4), leading to significant cellular toxicity and rapid clearance. In contrast, DODMA LNPs maintain a neutral or slightly negative zeta potential in circulation, drastically improving cell viability and extending circulation half-life[1].
| Evidence Dimension | Zeta potential at physiological pH (7.4) and resulting cytotoxicity |
| Target Compound Data | DODMA: Near-neutral zeta potential, high cell viability |
| Comparator Or Baseline | DOTAP: Highly positive zeta potential (>+10 mV), significant dose-limiting cytotoxicity |
| Quantified Difference | DODMA eliminates the persistent cationic charge, preventing the non-specific electrostatic interactions that drive DOTAP's toxicity. |
| Conditions | LNP formulations evaluated at physiological pH (7.4) in vitro and in vivo |
Selecting DODMA over permanently charged lipids like DOTAP is critical for avoiding dose-limiting toxicity and ensuring the systemic viability of nucleic acid therapeutics.
DODMA's specific pKa (~6.59) is optimized for the widely adopted ethanolic pH-shift LNP manufacturing process. At formulation pH (typically 4.0), DODMA is fully protonated, driving robust electrostatic complexation with polyanionic nucleic acids. This yields encapsulation efficiencies routinely exceeding 85-90% for siRNA and mRNA [1]. If non-ionizable neutral lipids or poorly optimized cationic lipids are used, encapsulation efficiency drops precipitously, leading to wasted active pharmaceutical ingredients (APIs) and requiring complex downstream purification to remove unencapsulated cargo [1].
| Evidence Dimension | siRNA/mRNA Encapsulation Efficiency |
| Target Compound Data | DODMA LNPs: >85-90% encapsulation efficiency |
| Comparator Or Baseline | Standard neutral liposomes: <10-20% passive encapsulation |
| Quantified Difference | DODMA enables a >4-fold increase in nucleic acid loading efficiency through active electrostatic complexation. |
| Conditions | Ethanolic injection/microfluidic mixing at pH 4.0 followed by dialysis to pH 7.4 |
High encapsulation efficiency directly reduces the consumption of expensive nucleic acid APIs during manufacturing, lowering overall production costs.
DODMA has been quantitatively validated as an effective core ionizable lipid for advanced Layer-by-Layer (LbL) nanoparticle engineering. In comparative LbL studies, DODMA-core LNPs successfully supported the sequential deposition of polyelectrolytes (e.g., poly-L-arginine and hyaluronic acid), increasing in size from ~146 nm to ~177 nm while maintaining a low polydispersity index (PDI of 0.18) [1]. Notably, DODMA-core LNPs required less siRNA in the initial layering step to achieve stable charge reversal compared to DODAP-core LNPs, demonstrating superior surface charge dynamics for complex multi-layer functionalization [1].
| Evidence Dimension | siRNA requirement for first-layer LbL charge reversal |
| Target Compound Data | DODMA-core LNPs: Lower siRNA concentration required for stable deposition |
| Comparator Or Baseline | DODAP-core LNPs: Required higher siRNA concentrations for equivalent layering |
| Quantified Difference | DODMA provides more efficient electrostatic templating for LbL modifications than DODAP. |
| Conditions | In vitro LbL assembly using siRNA, poly-L-arginine, and hyaluronic acid on LNP cores |
For developers engineering targeted or multi-layered LNPs, DODMA offers a more efficient and stable core platform, reducing the material cost of surface-layering polyelectrolytes.
Due to its exceptional hydrolytic stability provided by ether linkages, DODMA serves as a highly reliable, non-degrading baseline control when evaluating the encapsulation efficiency and in vitro performance of novel, biodegradable ester-linked ionizable lipids .
For in vitro cellular assays where long-term reagent stability and low cytotoxicity are prioritized over rapid in vivo clearance, DODMA-based LNPs provide a robust and highly reproducible transfection platform compared to permanently charged reagents like DOTAP[1].
DODMA is optimally suited as the core ionizable lipid for LbL nanoparticle engineering, offering superior electrostatic templating dynamics that require lower polyelectrolyte concentrations for stable charge reversal and surface functionalization [2].